molecular formula C17H23ClO4 B015894 エトモキシール CAS No. 82258-36-4

エトモキシール

カタログ番号: B015894
CAS番号: 82258-36-4
分子量: 326.8 g/mol
InChIキー: DZLOHEOHWICNIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylic acid ethyl ester is an aromatic ether.

科学的研究の応用

脂肪酸酸化の阻害

エトモキシールは、カルニチンパルミトイル転移酵素1a (CPT1a)に対する不可逆的な阻害効果を通じて、広く使用されている脂肪酸酸化 (FAO) の小分子阻害剤です . FAO のこの阻害は、さまざまな種類の細胞にさまざまな影響を与える可能性があります .

膠芽腫治療における研究

エトモキシールは、脳腫瘍の一種である膠芽腫 (GBM) に関連する研究で使用されてきました。 テモゾロミド (TMZ) と併用すると、エトモキシールは、患者由来の膠芽腫腫瘍球における幹細胞性と浸潤性を低下させることがわかりました . この併用療法は、GBM の生存率、幹細胞性、および浸潤性に対する個々の薬剤による治療と比較して、優れた抑制効果を示しました .

腫瘍細胞におけるエネルギー減少

FAO 阻害剤であるエトモキシールは、GBM 腫瘍球に致死的なエネルギー減少を引き起こします . このエネルギー減少は、腫瘍の増殖を抑制するために使用できる可能性があります .

T 細胞増殖における研究

エトモキシールは、CD28 受容体を介した共刺激後の急速に増殖する T 細胞における脂肪酸酸化の役割を評価するための研究で使用されてきました . エトモキシールは、T 細胞増殖に中程度の効果があり、メモリー分化への観察可能な影響はありませんが、酸化代謝には顕著な影響を与えることがわかりました .

酸化ストレスの誘発

エトモキシールは、一般的に使用される濃度で深刻な酸化ストレスを誘発します . この酸化ストレスは、さまざまな疾患や状態に関連する研究で使用できる可能性があります <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.495347

作用機序

Target of Action

Etomoxir primarily targets Carnitine Palmitoyltransferase 1 (CPT1) . CPT1 is a key rate-limiting enzyme of fatty acid oxidation (FAO) and plays a crucial role in the bioenergetics of cells .

Mode of Action

Etomoxir, as a CPT1 inhibitor, exerts its effects by interrupting the FAO pathway . It irreversibly binds to the CPT1 catalytic site, preventing long-chain fatty acids from entering the mitochondria . This interruption is essential to the production of ATP from fatty acid oxidation .

Biochemical Pathways

Etomoxir affects the Fatty Acid Oxidation (FAO) pathway . By inhibiting CPT1, Etomoxir interrupts the transport of long-chain fatty acids into the mitochondria, a crucial step in the FAO pathway . This results in a shift in energy substrate utilization from fatty acids to glucose .

Pharmacokinetics

The primary effect of Etomoxir in vivo is a decrease in ketone bodies in the blood, followed by a decrease in blood glucose levels . These pharmacodynamic effects can be explained by its mechanism and as a consequence of the inhibition of long-chain fatty acid oxidation .

Result of Action

Etomoxir’s action results in cytotoxic effects in certain types of cells, such as glioblastoma (GBM) cells . It reduces cell viability, stemness, and invasiveness . Furthermore, it has been shown to cause a lethal energy reduction in GBM tumorspheres .

Action Environment

The action of Etomoxir can be influenced by environmental factors within the tumor microenvironment . For instance, metabolic adaptation of cancer stem cells (CSCs) in the tumor microenvironment can drive tumor resistance . Therefore, the efficacy and stability of Etomoxir may vary depending on these environmental factors .

特性

IUPAC Name

ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOHEOHWICNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869695
Record name Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82258-36-4
Record name Ethyl 2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82258-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etomoxir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082258364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etomoxir
Reactant of Route 2
Reactant of Route 2
Etomoxir
Reactant of Route 3
Reactant of Route 3
Etomoxir
Reactant of Route 4
Etomoxir
Reactant of Route 5
Reactant of Route 5
Etomoxir
Reactant of Route 6
Reactant of Route 6
Etomoxir
Customer
Q & A

Q1: What is the primary target of ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate (etomoxir)?

A1: Ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate (etomoxir) irreversibly inhibits carnitine palmitoyltransferase I (CPT1), a key enzyme responsible for transporting long-chain acyl-coenzyme A (acyl-CoA) into mitochondria for β-oxidation. [, , , , , ]

Q2: What are the downstream consequences of CPT1 inhibition by etomoxir?

A2: By inhibiting CPT1, etomoxir reduces fatty acid β-oxidation and shifts cellular metabolism towards glucose utilization, increasing glucose oxidation in some tissues. [, , , , , , ] This metabolic shift can have significant effects on various tissues and diseases.

Q3: Does etomoxir affect glucose metabolism?

A3: While etomoxir primarily targets fatty acid oxidation, studies show it can indirectly influence glucose metabolism. Etomoxir treatment has been shown to improve glucose tolerance and insulin action in spontaneously hypertensive rats, [] increase glucose oxidation in the heart, liver, and white adipose tissue of mice, [] and enhance glucose uptake in human skeletal muscle. []

Q4: How does etomoxir impact lipid metabolism beyond directly inhibiting CPT1?

A4: Etomoxir treatment has been linked to diverse effects on de novo glycerolipid biosynthesis. Research suggests that it can redirect lipid synthesis towards 1,2-diacyl-sn-glycerol, increase glycerol flux through the de novo pathway of cardiolipin biosynthesis, and influence the synthesis of other phospholipids like phosphatidylcholine and phosphatidylethanolamine. []

Q5: What is the molecular formula and weight of etomoxir?

A5: The molecular formula of etomoxir is C19H27ClO4, and its molecular weight is 354.86 g/mol.

Q6: Is there spectroscopic data available for etomoxir?

A6: While the provided research doesn't delve into detailed spectroscopic characterization, information on its structure and properties can be found in chemical databases and publications focusing on its synthesis and chemical properties.

Q7: Has etomoxir's performance under various conditions been studied?

A7: The provided research focuses primarily on etomoxir's biological activity and does not elaborate on its material compatibility or stability under varying conditions outside biological contexts.

Q8: Does etomoxir act as a catalyst in any known reactions?

A9: Etomoxir functions as an enzyme inhibitor, specifically targeting CPT1, and doesn't exhibit catalytic properties in the traditional sense. [, , , , , ] Its primary application in research is modulating fatty acid metabolism and investigating downstream effects on cellular processes and disease models.

Q9: Have computational methods been applied to study etomoxir?

A10: While the provided research doesn't explicitly discuss computational studies on etomoxir, QSAR models and molecular docking simulations can be employed to understand its binding interactions with CPT1 and explore potential modifications for enhanced activity or selectivity. []

Q10: What is known about etomoxir's stability and formulation strategies?

A12: Specific details on etomoxir's stability under various conditions and formulation approaches to enhance its solubility, bioavailability, or stability are not extensively covered in the provided research. [] This information is typically addressed in pharmaceutical development studies.

Q11: What are the SHE considerations for etomoxir?

A13: While specific SHE regulations are not discussed, researchers should handle etomoxir following standard laboratory safety protocols and applicable guidelines for hazardous substances. [] Information on proper handling, storage, and disposal should be consulted from the manufacturer's safety data sheet.

Q12: What in vitro and in vivo models have been used to study etomoxir's efficacy?

A12: Etomoxir's efficacy has been investigated in various models, including:

  • Cell Lines: Human acute myeloid leukemia cells [], C2C12 skeletal muscle cells [], H9c2 cardiac myoblast cells [], human myeloma cells [], and various prostate cancer cell lines. [, ]
  • Animal Models: Spontaneously hypertensive rats [, , ], diabetic rats [, , ], experimental autoimmune encephalomyelitis (EAE) models in mice and rats, [, ] obese mice, [, ] and mouse models of prostate cancer. [, ]

Q13: How effective is etomoxir in treating experimental autoimmune encephalitis (EAE)?

A16: Etomoxir has shown promising results in rodent EAE models, significantly reducing clinical scores and promoting myelination compared to placebo groups. [, ] Notably, in some studies, etomoxir demonstrated superior efficacy compared to interferon-β, a standard MS treatment. []

Q14: Can etomoxir be used to target cancer cells?

A17: Preclinical studies suggest that etomoxir shows potential as an anti-cancer agent in various cancers. It has shown efficacy in reducing human myeloma cell proliferation [], inhibiting prostate cancer cell viability and tumor growth, [] and enhancing the efficacy of radiation therapy in lung and prostate cancer models. []

Q15: Are there known resistance mechanisms to etomoxir?

A18: While specific etomoxir resistance mechanisms are not discussed in the provided research, the development of resistance to metabolic inhibitors is a known phenomenon in cancer. [] Potential resistance mechanisms could involve upregulation of alternative metabolic pathways, increased expression of drug efflux transporters, or mutations in CPT1 itself.

Q16: What are the known toxicities and safety concerns associated with etomoxir?

A19: While etomoxir showed initial promise in preclinical studies, clinical trials investigating its use in heart failure were halted due to unacceptable liver transaminase elevations in some patients. [] This highlights the importance of careful monitoring for potential liver toxicity with etomoxir treatment. []

Q17: Are there biomarkers to predict etomoxir efficacy or monitor treatment response?

A21: While the research doesn't directly identify specific biomarkers for etomoxir efficacy, several metabolic parameters could potentially be explored. Monitoring changes in glucose uptake, fatty acid oxidation rates, or expression levels of CPT1 and related enzymes might offer insights into treatment response. []

Q18: What analytical techniques are used to characterize and quantify etomoxir?

A22: The research primarily focuses on etomoxir's biological effects, and doesn't detail specific analytical methods used for its characterization or quantification. [] Common techniques for analyzing etomoxir could include high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.

Q19: How is fatty acid oxidation measured in the context of etomoxir research?

A23: Various methods are employed to assess fatty acid oxidation in etomoxir studies. These include measuring the oxidation of radiolabeled fatty acids, [, ] analyzing changes in oxygen consumption rates using techniques like respirometry, [, ] and assessing the levels of metabolic intermediates associated with fatty acid breakdown. [, ]

Q20: What is known about etomoxir's environmental impact?

A24: The provided research does not address etomoxir's environmental impact or degradation. [] Assessing potential ecotoxicological effects and developing strategies for responsible disposal and waste management would require dedicated environmental studies.

Q21: What are some key historical milestones in etomoxir research?

A21: Key milestones in etomoxir research include:

  • Initial Development: Etomoxir was first synthesized and investigated as a potential treatment for type 2 diabetes due to its ability to lower blood glucose levels. [, ]
  • Cardiac Applications: Research in the 1990s highlighted etomoxir's potential benefits in heart failure models, demonstrating its ability to improve cardiac function and modify gene expression in overloaded hearts. [, , , , ]
  • Expanded Applications: More recently, etomoxir has garnered attention for its potential in treating other conditions, including autoimmune diseases like MS [, ] and various cancers. [, , , ]

Q22: How does etomoxir research bridge different scientific disciplines?

A22: Etomoxir's multifaceted effects make it a valuable tool in various research areas, fostering interdisciplinary collaborations. Its use spans across:

  • Metabolism and Endocrinology: Investigating the interplay between fatty acid and glucose metabolism, insulin sensitivity, and hormonal regulation. [, , , , , , , ]
  • Cardiology: Exploring cardiac hypertrophy, heart failure, and the role of metabolic modulation in cardiac function. [, , , , , ]
  • Immunology: Understanding the role of fatty acid metabolism in immune cell function and its implications for autoimmune diseases like MS. [, ]
  • Oncology: Investigating the significance of fatty acid oxidation in cancer cell survival, proliferation, and metastasis, and exploring its potential as a target for anticancer therapies. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。